[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Description
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester (CAS: 874831-65-9, MW: 257.38) is a piperidine-derived compound featuring a tert-butyl carbamate group and a 2-aminoethyl substituent on the piperidine ring . The tert-butyl carbamate acts as a protective group for amines, enabling selective reactivity in multi-step syntheses. The aminoethyl side chain introduces a primary amine, enhancing solubility and serving as a handle for further functionalization. This compound is utilized in pharmaceutical intermediates, particularly in the development of enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-10-11-4-7-16(8-5-11)9-6-14/h11H,4-10,14H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWADLIWBCFERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653017 | |
| Record name | tert-Butyl {[1-(2-aminoethyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014613-31-0 | |
| Record name | tert-Butyl {[1-(2-aminoethyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Base Selection
Catalytic Approaches
Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) offer alternatives for introducing aminoethyl groups but require specialized ligands and inert conditions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 2.50–3.10 (m, piperidine and ethylamine protons), 4.05 (br s, NH).
-
¹³C NMR : δ 28.4 (Boc CH₃), 79.8 (Boc quaternary C), 156.2 (C=O).
Mass Spectrometry (MS) :
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to improve heat and mass transfer. For example, microreactors achieve 95% conversion in Boc protection steps with residence times under 10 minutes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is used as an intermediate for the preparation of more complex molecules
Biology: The compound has potential applications in the development of biologically active molecules. Its structure can be modified to create analogs that may act as enzyme inhibitors or receptor agonists/antagonists.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may serve as lead compounds in the development of drugs targeting neurological disorders or infectious diseases.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to form stable carbamate linkages makes it valuable in the production of durable and resilient materials.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the carbamate group can form covalent bonds with active site residues. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights key structural differences and molecular properties of analogous piperidine-carbamate derivatives:
Key Observations:
- Aminoethyl vs. Acetyl Groups: The target compound’s 2-aminoethyl group provides a reactive site for conjugation, unlike the acetylated derivative, which is metabolically stable but less reactive .
- Aryl vs. Aliphatic Substituents: Cyanopyridinyl or pyrimidinyl groups (e.g., ) enhance lipophilicity and target affinity, whereas aminoethyl improves solubility.
- Biological Implications: Bulkier substituents (e.g., bipiperidinylmethyl ) may influence blood-brain barrier penetration, while charged groups like aminoethyl favor peripheral activity.
Biological Activity
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, also known as tert-butyl (1-(2-aminoethyl)piperidin-4-yl)carbamate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 259180-79-5 |
| Molecular Formula | C₁₂H₂₅N₃O₂ |
| Molecular Weight | 243.35 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | Not available |
| Melting Point | Not available |
1. Anticancer Activity
Research indicates that piperidine derivatives, including this compound, exhibit anticancer properties. A study demonstrated that certain piperidine-based compounds showed significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . The mechanism involves the compound's ability to interact with cellular pathways that regulate cell growth and apoptosis.
2. Neuroprotective Effects
The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It functions as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters in the brain. By inhibiting these enzymes, the compound may enhance cholinergic signaling, which is beneficial in managing Alzheimer’s symptoms .
3. Antiparasitic Activity
In vitro studies have shown that this compound exhibits antiparasitic effects against Cryptosporidium species, which cause gastrointestinal infections. The compound's mechanism involves disrupting the life cycle of the parasite during its asexual growth phase, leading to significant reductions in parasite load .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of piperidine derivatives, including [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester. The results indicated a dose-dependent response in reducing tumor cell viability in various cancer cell lines, suggesting a promising avenue for further development as an anticancer agent .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer’s disease. The study found that it not only inhibited cholinesterase activity but also demonstrated antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of piperidine derivatives has provided insights into how modifications to the molecular structure can enhance biological activity. For instance, substituents on the piperidine ring can significantly influence both the potency and selectivity of AChE inhibition, which is critical for developing effective Alzheimer's treatments .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?
- The synthesis typically involves nucleophilic substitution, boronation, and coupling reactions. For example, tert-butyl carbamate derivatives are synthesized via a three-step route: (1) boronic acid formation under boronation conditions, (2) Suzuki coupling with pyridinyl groups, and (3) selective hydrogenation to yield the final product . Optimization requires precise control of temperature (e.g., 60–80°C for Suzuki coupling), solvent choice (e.g., THF or DCM), and reaction time (12–24 hours). Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical methods include:
- HPLC : Assess purity using a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- NMR : Confirm the tert-butyl group (δ 1.4 ppm in ¹H NMR) and piperidine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ = 285.2 for C₁₄H₂₇N₃O₂) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at –20°C in anhydrous, light-sensitive containers. Stability studies indicate degradation >5% after 6 months at 25°C, particularly due to hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can contradictory data on synthetic yields be resolved when scaling up from lab to pilot-scale?
- Discrepancies often arise from inconsistent reaction mixing or heat transfer. Use computational fluid dynamics (CFD) to model reactor conditions or adopt flow chemistry for improved scalability. For example, automated systems with real-time monitoring (e.g., in-line IR spectroscopy) can optimize parameters during boronation or hydrogenation steps .
Q. What mechanistic insights explain the compound’s interaction with biological targets like GPCRs or enzymes?
- Molecular docking and dynamics simulations (e.g., 100 ns trajectories) reveal that the piperidine-ethylamine moiety forms hydrogen bonds with conserved residues (e.g., Asp113 in β2-adrenergic receptors). In vitro assays (e.g., cAMP accumulation) validate these interactions .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Strategies :
- Replace the tert-butyl group with trifluoroethyl to resist esterase cleavage .
- Introduce substituents at the piperidine N-position (e.g., pyridinyl or cyanobenzyl groups) to modulate lipophilicity (logP <3) .
- Validate via microsomal stability assays (e.g., t₁/₂ >60 minutes in human liver microsomes) .
Q. What computational tools are recommended for predicting ADME properties?
- Use SwissADME to predict bioavailability (e.g., 70% absorption) and Molinspiration for target selectivity (e.g., >50% inhibition of serotonin receptors). Adjust substituents to reduce P-glycoprotein efflux (e.g., polar groups at C4 of piperidine) .
Data Contradiction Analysis
Q. How should discrepancies in reported toxicity profiles (e.g., LD50 values) be addressed?
- Cross-validate using standardized assays (e.g., OECD Guideline 423). For instance, acute oral toxicity in rodents varies with formulation purity (>98% vs. <95%). Conduct impurity profiling (e.g., residual Pd in Suzuki coupling products) and correlate with in vivo outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
